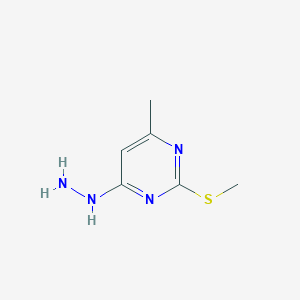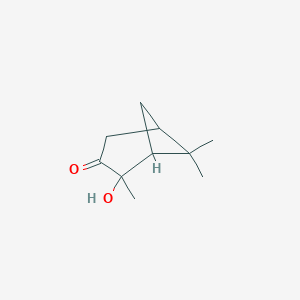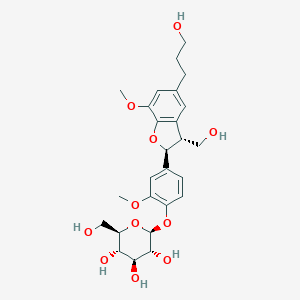
2,6-Dimethyl-1-propylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-propylpiperazine (DMPP) is a piperazine derivative that has gained attention in the scientific community due to its potential as a bioactive compound. DMPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
2,6-Dimethyl-1-propylpiperazine acts as an agonist at nAChRs, leading to the activation of these receptors. This activation can lead to a range of physiological effects, including the release of neurotransmitters such as dopamine and norepinephrine. 2,6-Dimethyl-1-propylpiperazine has also been shown to have an allosteric effect on nAChRs, meaning that it can modulate the activity of these receptors in a manner that is distinct from traditional agonists.
Biochemical and Physiological Effects:
2,6-Dimethyl-1-propylpiperazine has been shown to have a range of biochemical and physiological effects. In addition to its effects on nAChRs, 2,6-Dimethyl-1-propylpiperazine has been shown to increase the release of acetylcholine in the hippocampus, leading to enhanced cognitive function. 2,6-Dimethyl-1-propylpiperazine has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. These effects make 2,6-Dimethyl-1-propylpiperazine a promising candidate for use in various research applications, including the study of cognitive function and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethyl-1-propylpiperazine has several advantages for use in lab experiments. Its ability to modulate nAChRs in a dose-dependent manner makes it a useful tool for studying the role of these receptors in various physiological processes. 2,6-Dimethyl-1-propylpiperazine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 2,6-Dimethyl-1-propylpiperazine does have some limitations. Its effects can be transient, with the duration of its effects varying depending on the dose used. Additionally, 2,6-Dimethyl-1-propylpiperazine has been shown to have some off-target effects, meaning that it can interact with other receptors in addition to nAChRs.
Direcciones Futuras
There are several future directions for research involving 2,6-Dimethyl-1-propylpiperazine. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. 2,6-Dimethyl-1-propylpiperazine's ability to increase the release of acetylcholine in the hippocampus makes it a promising candidate for use in treating cognitive deficits associated with Alzheimer's disease. Another area of interest is 2,6-Dimethyl-1-propylpiperazine's potential as an anxiolytic agent. Further research is needed to determine the optimal dose and duration of treatment for 2,6-Dimethyl-1-propylpiperazine to produce anxiolytic effects. Finally, 2,6-Dimethyl-1-propylpiperazine's ability to modulate nAChRs in a manner that is distinct from traditional agonists makes it a promising candidate for use in developing new drugs that target these receptors.
Conclusion:
In conclusion, 2,6-Dimethyl-1-propylpiperazine is a piperazine derivative that has gained attention in the scientific community due to its potential as a bioactive compound. 2,6-Dimethyl-1-propylpiperazine has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. Its ability to modulate nAChRs in a dose-dependent manner makes it a useful tool for studying the role of these receptors in various physiological processes. Further research is needed to determine the full potential of 2,6-Dimethyl-1-propylpiperazine as a therapeutic agent for various disorders.
Métodos De Síntesis
2,6-Dimethyl-1-propylpiperazine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpiperazine with propyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dimethylpiperazine with propyl chloride in the presence of a base and a solvent such as tetrahydrofuran. The yield of 2,6-Dimethyl-1-propylpiperazine can vary depending on the method used, with yields ranging from 50-90%.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-propylpiperazine has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a bioactive compound that can modulate nicotinic acetylcholine receptors (nAChRs). 2,6-Dimethyl-1-propylpiperazine has been shown to activate nAChRs in a dose-dependent manner, making it a useful tool for studying the role of nAChRs in various physiological processes.
Propiedades
Número CAS |
135778-76-6 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
TYTITCUEUIIXNP-UHFFFAOYSA-N |
SMILES |
CCCN1C(CNCC1C)C |
SMILES canónico |
CCCN1C(CNCC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



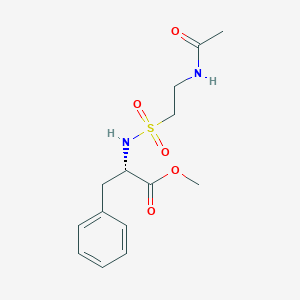
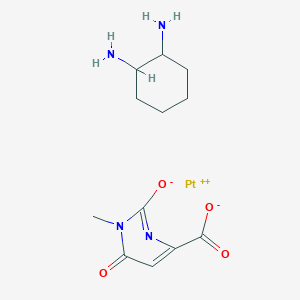

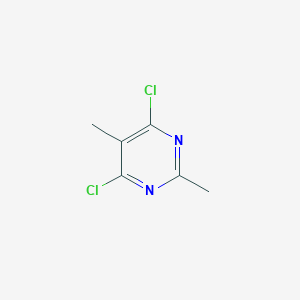



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
